N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a chlorofluorophenyl group, and a phenylsulfonyl glycinamide structure, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole moiety, followed by the introduction of the chlorofluorophenyl group and the phenylsulfonyl glycinamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biological assays to investigate cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, such as in drug discovery and development for treating various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular functions. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide include:
- N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3-chloro-4-fluorophenyl)glycinamide
- N-(1,3-benzodioxol-5-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18ClFN2O5S |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C22H18ClFN2O5S/c23-18-11-16(7-8-19(18)24)26(32(28,29)17-4-2-1-3-5-17)13-22(27)25-12-15-6-9-20-21(10-15)31-14-30-20/h1-11H,12-14H2,(H,25,27) |
InChI Key |
WXDNEMKOWYKTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN(C3=CC(=C(C=C3)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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